1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- is a nitrogen-rich heterocyclic compound belonging to the triazine family. This compound features a triazine ring substituted with an ethyl group and a methylthio group, making it of interest in various fields such as medicinal chemistry and agricultural science. Its unique structure allows for diverse chemical reactivity and potential applications, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods involving starting materials such as cyanuric chloride and specific amines. Notably, several studies have reported on the synthesis and characterization of 1,3,5-triazine derivatives, which include this compound as a key product or intermediate .
1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- is classified under:
The synthesis of 1,3,5-triazine-2,4-diamine, N-ethyl-6-(methylthio)- can be achieved through several methodologies:
In a typical synthesis route:
The reactivity of 1,3,5-triazine derivatives often involves:
The mechanism by which 1,3,5-triazine derivatives exert biological effects often involves:
Research indicates that triazine derivatives may possess antimicrobial or anticancer properties due to their ability to inhibit specific biological pathways .
The compound is definitively identified by the systematic IUPAC name:4-N-Ethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine. This name precisely reflects its molecular structure: a 1,3,5-triazine core substituted at position 4 by an ethylamino group (–NHCH₂CH₃), at position 6 by a methylthio group (–SCH₃), and with amino groups (–NH₂) at positions 2 and 4. The parent heterocycle is numbered such that the highest priority functional groups (diamine) receive the lowest locants [1] [3].
The structural features are characterized by:
Table 1: Structural Identifiers
| Identifier Type | Representation |
|---|---|
| Skeletal Formula | ![]() |
| SMILES | CNC1=NC(=NC(=N1)SC)N |
| InChI | InChI=1S/C5H10N5S/c1-3-7-4-8-5(9-2)10-6-4/h3H2,1-2H3,(H3,6,7,8,9,10) |
| InChIKey | XOLNXXZNDVZSAA-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System (SMILES) | CCNC1=NC(=NC(=N1)SC)N |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: